molecular formula C6H9N3O B3329652 5-Methoxypyridine-2,3-diamine CAS No. 618439-83-1

5-Methoxypyridine-2,3-diamine

Cat. No.: B3329652
CAS No.: 618439-83-1
M. Wt: 139.16 g/mol
InChI Key: QQEYMWZZKHKJGZ-UHFFFAOYSA-N
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Description

5-Methoxypyridine-2,3-diamine is a pyridine derivative with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 5-Methoxypyridine-2,3-diamine involves the reduction of 6-methoxy-3-nitropyridin-2-amine using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reduction yields this compound, which is typically used immediately in subsequent reactions without further purification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale catalytic hydrogenation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: As mentioned, it can be synthesized through the reduction of nitro compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: this compound itself.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

5-Methoxypyridine-2,3-diamine serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates various chemical reactions such as oxidation, reduction, and substitution. For example:

  • Oxidation: Can be converted to nitro or nitroso derivatives using agents like potassium permanganate (KMnO4_4).
  • Substitution: Participates in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Biology

The compound has garnered attention for its potential biological activities:

  • Enzyme Modulation: It is studied for its role in modulating enzyme interactions that affect metabolic pathways.
  • Antimicrobial Activity: Research indicates that it exhibits significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 56 μg/mL and 55 μg/mL respectively.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus56 μg/mL
Escherichia coli55 μg/mL

Anticancer Activity

Preliminary studies suggest that this compound may inhibit tumor cell growth. In vitro investigations have shown its potential to induce apoptosis in cancer cells by activating specific signaling pathways .

Case Studies

Antiviral Activity:
Research has explored the antiviral potential of pyridine derivatives during the COVID-19 pandemic. Certain compounds have demonstrated the ability to inhibit viral replication in cell cultures, highlighting their relevance in developing antiviral therapies.

Neuroprotective Effects:
Studies on related compounds have indicated neuroprotective properties in rodent models of neurodegenerative diseases such as Parkinson's disease. These compounds could enhance cognitive functions and reduce neurodegeneration markers .

Comparison with Similar Compounds

Similar Compounds

    2,3-Diaminopyridine: Similar structure but lacks the methoxy group.

    6-Methoxypyridine-2,3-diamine: Similar but with a different substitution pattern.

    5-Chloropyridine-2,3-diamine: Similar but with a chlorine substituent instead of a methoxy group.

Uniqueness

5-Methoxypyridine-2,3-diamine is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to its non-methoxylated counterparts .

Biological Activity

5-Methoxypyridine-2,3-diamine is a pyridine derivative that has garnered interest in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H9N3O
  • Molecular Weight : 139.16 g/mol
  • Structure : The compound features a methoxy group and two amino groups on the pyridine ring, which significantly influence its biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the methoxy group enhances hydrophobic interactions. These interactions can modulate cellular pathways, leading to therapeutic effects.

Target Interactions

  • Enzyme Interactions : The compound is studied for its role in enzyme modulation, which can affect metabolic pathways.
  • Cellular Pathways : Similar compounds have been shown to influence critical cellular functions such as apoptosis and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted that pyridine derivatives possess significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus56 μg/mL
Escherichia coli55 μg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound's anticancer properties are under investigation, with preliminary data suggesting it may inhibit tumor cell growth. In vitro studies have shown that similar pyridine derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

  • Antiviral Activity : In light of the COVID-19 pandemic, research has focused on the antiviral potential of pyridine derivatives. A study demonstrated that certain pyridine compounds could inhibit viral replication in cell cultures, showcasing the relevance of this compound in this context .
  • Neuroprotective Effects : Another study evaluated the neuroprotective effects of related compounds in rodent models of Parkinson's disease. The results indicated that these compounds could enhance cognitive function and reduce neurodegeneration markers, suggesting a potential therapeutic application for neurodegenerative diseases .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
2,3-DiaminopyridineLacks methoxy group; less hydrophobicLower antibacterial activity
4-MethoxypyridineLacks amino groups; reduced hydrogen bondingLimited therapeutic applications
2,3-Diamino-5-methoxypyridineMethoxy at different position; altered reactivityVaries in biological activity

The presence of both amino and methoxy groups in this compound enhances its solubility and interaction with biological targets, making it a promising candidate for further research.

Properties

IUPAC Name

5-methoxypyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,7H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEYMWZZKHKJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307006
Record name 5-Methoxy-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618439-83-1
Record name 5-Methoxy-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618439-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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